molecular formula C11H13ClO4 B1620579 2-Chloro-4-isopropoxy-5-methoxybenzoic acid CAS No. 713104-07-5

2-Chloro-4-isopropoxy-5-methoxybenzoic acid

Cat. No. B1620579
CAS RN: 713104-07-5
M. Wt: 244.67 g/mol
InChI Key: SJDKPTLZBDUBFM-UHFFFAOYSA-N
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Description

“2-Chloro-4-isopropoxy-5-methoxybenzoic acid” is a chemical compound with the CAS Number: 713104-07-5 . It has a molecular weight of 244.67 . This compound is solid in its physical form . It is considered a useful research chemical .


Molecular Structure Analysis

The InChI code for “2-Chloro-4-isopropoxy-5-methoxybenzoic acid” is 1S/C11H13ClO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Chloro-4-isopropoxy-5-methoxybenzoic acid” has a molecular weight of 244.67 . It is a solid compound . The InChI code provides information about its molecular structure .

Scientific Research Applications

Photodecomposition of Chlorobenzoic Acids

Research demonstrates that chlorobenzoic acids, when exposed to ultraviolet irradiation, undergo decomposition leading to the replacement of the chlorine atom with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself. This reaction highlights the potential of chlorobenzoic acids, including compounds similar to 2-Chloro-4-isopropoxy-5-methoxybenzoic acid, in studies focused on environmental degradation or the photodecomposition of organic pollutants (Crosby & Leitis, 1969).

Synthesis and Characterization of Derivatives

Another study focused on the synthesis and characterization of N-Alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives starting from a chloro dinitrobenzoic acid precursor. This research contributes to the understanding of the chemical properties and potential applications of chloro and methoxy benzoic acid derivatives in developing compounds with specific physico-chemical properties, such as acid, fluorescence, and complexing properties with alkaline cations (Tudose et al., 2010).

Environmental and Analytical Applications

The study on chloromethoxybenzoic acid (CBA) derivatives, including 3-chloro-5-methoxybenzoic acid, highlights their role as active ingredients in pesticides and the importance of developing sensitive methods for determining CBA derivatives in environmental samples. This research underscores the significance of compounds similar to 2-Chloro-4-isopropoxy-5-methoxybenzoic acid in environmental science, particularly in the analysis and control of pesticide residues (Maga et al., 2021).

Safety and Hazards

The safety information for “2-Chloro-4-isopropoxy-5-methoxybenzoic acid” is available in its Material Safety Data Sheet (MSDS) . Always handle chemicals with appropriate safety measures.

Mechanism of Action

properties

IUPAC Name

2-chloro-5-methoxy-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDKPTLZBDUBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361682
Record name 2-CHLORO-4-ISOPROPOXY-5-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

713104-07-5
Record name 2-CHLORO-4-ISOPROPOXY-5-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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